1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid
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Overview
Description
1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This specific compound is notable for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a phenylcyclohexyl group, along with an oxalic acid moiety .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenylcyclohexylamine to form the sulfonamide intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, affecting their signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine include other benzenesulfonamides and piperazine derivatives. For example:
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound also contains a sulfonamide group and a piperazine ring but differs in its additional functional groups.
1-(Benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Another similar compound with a different substitution pattern on the piperazine ring.
The uniqueness of 1-(4-Methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S.C2H2O4/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19;3-1(4)2(5)6/h2-6,11-14,20-21H,7-10,15-18H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYXAFQQYSMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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